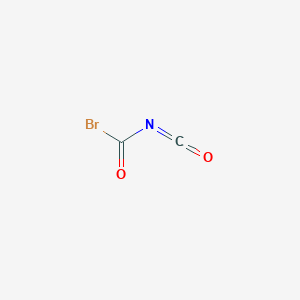
Carbonisocyanatidoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonisocyanatidoyl bromide is an organic compound with the molecular formula CBrN. It is a colorless solid that is widely used in various chemical reactions and industrial applications. The compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonisocyanatidoyl bromide can be synthesized through several methods. One common method involves the reaction of sodium cyanide with bromine. This reaction proceeds in two steps, with the intermediate formation of cyanogen (CN)2. The overall reaction can be represented as follows:
NaCN+Br2→BrCN+NaBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Análisis De Reacciones Químicas
Types of Reactions
Carbonisocyanatidoyl bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric bromide.
Reduction: It can be reduced to form cyanogen.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and chlorine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Cyanuric bromide
Reduction: Cyanogen
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Carbonisocyanatidoyl bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in the modification of biopolymers and the fragmentation of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbonisocyanatidoyl bromide involves its reactivity as an electrophilic cyanogen and nucleophilic bromide. In most reactions, carbocations preferentially attack the nitrogen atom, leading to the formation of various products. The compound’s reactivity is influenced by the presence of Lewis acids, which can catalyze certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyanogen bromide: Similar in structure and reactivity, but with different applications.
Cyanogen chloride: Another related compound with similar reactivity but different uses.
Cyanogen iodide: Similar in structure but with different reactivity and applications.
Uniqueness
Carbonisocyanatidoyl bromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various types of reactions makes it a valuable reagent in both research and industrial applications.
Propiedades
Número CAS |
143884-29-1 |
|---|---|
Fórmula molecular |
C2BrNO2 |
Peso molecular |
149.93 g/mol |
Nombre IUPAC |
N-(oxomethylidene)carbamoyl bromide |
InChI |
InChI=1S/C2BrNO2/c3-2(6)4-1-5 |
Clave InChI |
OPXCIINFHIEFPU-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=O)Br)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
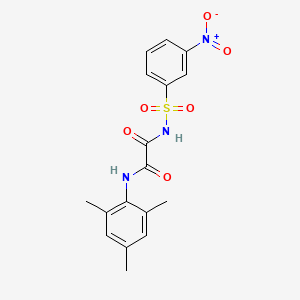
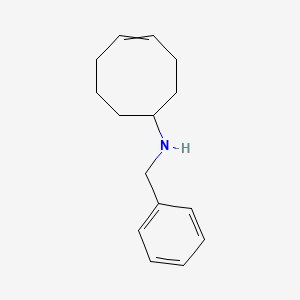
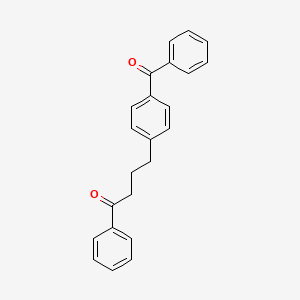

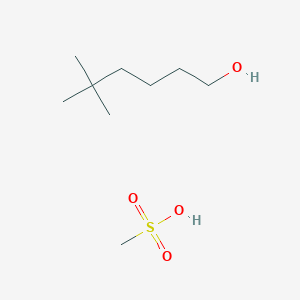
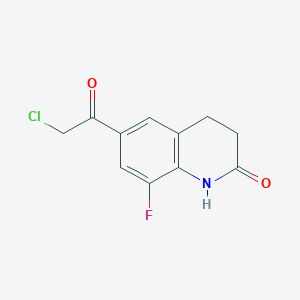
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
